N-Acetylcochinol-O-phosphate

Description

N-Acetylcochinol-O-phosphate, also known by its developmental code ZD6126, is a synthetic compound that has garnered considerable attention for its specific mechanism of action within biological systems. ontosight.ai Its investigation is situated at the intersection of medicinal chemistry and molecular biology, offering insights into cellular processes that can be exploited for therapeutic intervention.

This compound is primarily studied within the paradigm of vascular-disrupting agents (VDAs). taylorandfrancis.commdpi.com This specialized area of biochemical research focuses on compounds that can selectively target and destroy the established blood vessels of tumors. taylorandfrancis.commdpi.com Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs act on the existing tumor vasculature, leading to a rapid shutdown of blood flow, subsequent nutrient and oxygen deprivation, and ultimately, extensive tumor necrosis. ontosight.aitaylorandfrancis.com

The compound operates as a water-soluble phosphate (B84403) prodrug of N-acetylcolchinol. aacrjournals.orgiiarjournals.org This prodrug strategy is a key biochemical paradigm. The addition of the phosphate group enhances the compound's solubility, a critical factor for its administration and distribution in biological systems. Once administered, the phosphate group is cleaved by endogenous phosphatases, releasing the active cytotoxic agent, N-acetylcolchinol, directly at the site of action. aacrjournals.org This targeted activation is a sophisticated approach to minimize systemic toxicity while maximizing efficacy within the tumor microenvironment.

The development of this compound is rooted in the long history of research into colchicine (B1669291), a natural alkaloid extracted from the autumn crocus, Colchicum autumnale. plos.org Colchicine has been known for centuries for its medicinal properties, particularly in the treatment of gout. nih.gov Its potent antimitotic activity, stemming from its ability to inhibit tubulin polymerization, also made it an early candidate for cancer therapy. However, its high toxicity to normal, rapidly dividing cells limited its clinical use in oncology. acs.orgscience.gov

This led to the exploration of numerous colchicine analogues with the goal of improving the therapeutic index—maximizing antitumor activity while minimizing toxicity. acs.orgclockss.org One of the most significant classes of analogues to emerge was the combretastatins, isolated from the African bush willow tree, Combretum caffrum. nih.gov Combretastatin (B1194345) A-4, in particular, showed potent vascular-disrupting activity with a better toxicity profile than colchicine. nih.gov

This compound (ZD6126) was developed by AstraZeneca as a next-generation colchicine analogue and vascular-disrupting agent. taylorandfrancis.com Preclinical studies in the early 2000s demonstrated its potent and selective antivascular effects in a range of tumor models. aacrjournals.orgaacrjournals.org These studies confirmed that ZD6126 was effectively converted to its active form, N-acetylcolchinol, which then exerted its tubulin-binding effects. aacrjournals.org Despite promising preclinical results and entry into clinical trials, the development of ZD6126 was ultimately halted due to observations of unexpected cardiotoxicity in patients. taylorandfrancis.complos.org Nevertheless, the investigation of this compound has provided invaluable insights into the design and mechanism of vascular-disrupting agents.

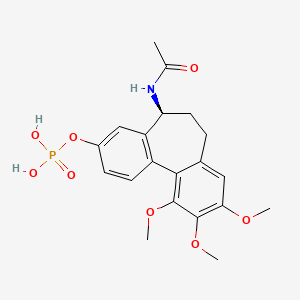

The biological activity of this compound is intrinsically linked to its molecular structure and the specific roles of its functional groups. The molecule is a derivative of colchicine, retaining the core bicyclic structure but with key modifications that dictate its function as a prodrug and its interaction with its biological target.

Key Functional Groups and Their Roles:

Phosphate Group (-O-PO(OH)₂): This is the defining feature of this compound as a prodrug. The highly polar phosphate ester group imparts significant water solubility to the molecule, which is otherwise poorly soluble. aacrjournals.org This is crucial for its formulation and administration. In the physiological environment, this group is readily cleaved by ubiquitous phosphatase enzymes, releasing the active drug, N-acetylcolchinol. aacrjournals.org Crucially, tubulin binding assays have shown that the prodrug, ZD6126, has minimal activity in inhibiting colchicine binding, whereas the active metabolite, N-acetylcolchinol, is a potent inhibitor. aacrjournals.org

Trimethoxyphenyl (TMP) Ring (A-ring): This structural motif, common to colchicine and many of its potent analogues like combretastatin A-4, is essential for high-affinity binding to the colchicine-binding site on β-tubulin. nih.govnih.govresearchgate.netacs.org The three methoxy (B1213986) groups on this aromatic ring are crucial for the interaction with the tubulin protein. nih.gov The TMP moiety orients itself within a specific pocket of the β-tubulin subunit. nih.gov

The mechanism of action at a molecular level involves the binding of the active form, N-acetylcolchinol, to the colchicine-binding site on β-tubulin. aacrjournals.orgnih.gov This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton. The disruption of the microtubule network is particularly detrimental to endothelial cells, leading to changes in cell shape, detachment, and ultimately, the collapse of the tumor's vascular network. aacrjournals.orgaacrjournals.org Studies have shown that N-acetylcolchinol induces rapid and reversible changes in endothelial cell morphology at non-cytotoxic concentrations. aacrjournals.orgnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | [(8S)-8-acetamido-13,14,15-trimethoxy-5-tricyclo[9.4.0.0²,⁷]pentadeca-1(15),2(7),3,5,11,13-hexaenyl] dihydrogen phosphate |

| Molecular Formula | C₂₀H₂₄NO₈P |

| Molecular Weight | 437.4 g/mol |

| Synonyms | ZD6126, ANG453 |

Table 2: Biological Activity of N-Acetylcochinol and its Prodrug

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound (ZD6126) | Tubulin | Minimal inhibition of colchicine binding | aacrjournals.org |

| N-acetylcolchinol (NAC) | Tubulin | Potent inhibitor of colchicine binding (IC₅₀ ≈ 5.4 µM) | aacrjournals.org |

| This compound (ZD6126) | Endothelial Cells | Induces morphological changes at low concentrations (e.g., 0.1 µM) | aacrjournals.org |

| This compound (ZD6126) | Tumor Vasculature | Reduces functional vascular volume in vivo | aacrjournals.org |

Structure

3D Structure

Propriétés

IUPAC Name |

[(8S)-8-acetamido-13,14,15-trimethoxy-5-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24NO8P/c1-11(22)21-16-8-5-12-9-17(26-2)19(27-3)20(28-4)18(12)14-7-6-13(10-15(14)16)29-30(23,24)25/h6-7,9-10,16H,5,8H2,1-4H3,(H,21,22)(H2,23,24,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBMEXLBFDAOGL-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944593 |

Source

|

| Record name | N-Acetylcolchinol phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219923-05-4 |

Source

|

| Record name | N-Acetylcolchinol phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219923-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylcochinol-O-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219923054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZD-6126 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylcolchinol phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZD-6126 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBO3S6M9W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of N Acetylcochinol O Phosphate Action

Elucidation of Tubulin Interaction and Microtubule Dynamics Perturbation

N-Acetylcochinol-O-phosphate (also known as ZD6126) is a prodrug that is converted in the body to its active form, N-acetylcochinol. smolecule.com This active compound targets the tubulin cytoskeleton, a critical component for cell structure and function. smolecule.comnih.gov

The interaction of N-acetylcochinol with tubulin disrupts the normal dynamics of microtubules, which are essential polymers of tubulin. nih.govtandfonline.com Microtubules are involved in vital cellular processes, including cell division, migration, and the maintenance of cell shape. mdpi.comfrontiersin.org The binding of N-acetylcochinol to tubulin destabilizes the microtubule network within endothelial cells. nih.gov This destabilization is a key event that initiates a cascade of cellular responses. While N-acetylcochinol disrupts the tubulin cytoskeleton, it is important to note that tubulin itself can be affected by various factors, including post-translational modifications like acetylation, which can influence microtubule stability and dynamics. nih.govnih.gov

The perturbation of microtubule dynamics by N-acetylcochinol is particularly effective against endothelial cells, the cells lining blood vessels. nih.gov This selectivity is crucial to its function as a vascular-disrupting agent.

Mechanisms of Endothelial Cell Response and Vascular Integrity Disruption

The disruption of the tubulin cytoskeleton in endothelial cells triggers a rapid and profound response, leading to a compromise in the integrity of the tumor's blood vessels. nih.gov

Endothelial Cell Retraction and Basal Lamina Exposure

Following the destabilization of their microtubule network, endothelial cells undergo significant morphological changes. nih.gov A key response is cell contraction or retraction. nih.govnih.gov This retraction pulls the cells away from each other, leading to the exposure of the underlying basal lamina, the specialized extracellular matrix that supports the endothelial layer. nih.gov This process effectively creates gaps in the vessel wall, compromising its barrier function. Studies have shown that these effects can be observed within a short period after administration of the compound. nih.gov

Induction of Intravascular Thrombosis and Vessel Occlusion

The exposure of the basal lamina and the disruption of the endothelial lining create a pro-thrombotic environment within the tumor's blood vessels. nih.gov This leads to the formation of blood clots, a process known as intravascular thrombosis. nih.govnih.gov The formation of these thrombi, coupled with the cellular and structural disarray, results in the occlusion or blockage of the tumor blood vessels. nih.govwikipedia.org This blockage cuts off the blood supply to the tumor, a critical step in the compound's anti-tumor activity. smolecule.com

Downstream Cellular Events Leading to Tissue Necrosis

The occlusion of tumor vasculature sets in motion a series of downstream events that culminate in the death of tumor tissue. smolecule.comnih.gov

Ischemia-Induced Cellular Energetic Catabolism and Cellular Apoptosis Pathways

The blockage of blood vessels leads to a state of severe oxygen and nutrient deprivation within the tumor, a condition known as ischemia. lecturio.com This ischemic environment triggers a cascade of cellular stress responses. Cells within the tumor are forced to switch to anaerobic metabolism, leading to energetic catabolism and a buildup of toxic byproducts. lecturio.com

Histopathological Manifestations of Necrosis in Responsive Tissues

The widespread cell death resulting from ischemia and apoptosis manifests as extensive tumor necrosis. nih.govnih.gov Histopathological examination of tumors treated with this compound reveals large areas of dead tissue. nih.govnih.gov This necrotic core is a hallmark of the compound's efficacy as a vascular-disrupting agent. The selective destruction of the tumor's blood supply effectively starves the tumor, leading to its collapse from the inside out. smolecule.com

Preclinical Biological Investigations of N Acetylcochinol O Phosphate Activity

Efficacy in Murine Carcinogenesis Models

The antitumor effects of N-Acetylcochinol-O-phosphate have been demonstrated in a variety of murine models, including those involving the implantation of human tumor xenografts. These studies provide foundational evidence of the compound's biological activity against solid tumors. nih.gov

This compound has shown significant antitumor activity across a range of solid tumor xenograft models grown in mice. nih.gov A single administration of the compound resulted in a notable growth delay in human lung (Calu-6) and colorectal (LoVo) tumors. nih.gov Further studies demonstrated that a multi-dose regimen could increase this tumor growth delay. nih.gov The compound's efficacy has been observed in several types of human tumor xenografts, including lung, colorectal, prostate, ovarian, and breast cancers. nih.gov In addition to growth delay, treatment with this compound has been shown to cause extensive central tumor necrosis in models such as the KHT sarcoma and human renal (Caki-1) tumors. nih.gov Preclinical studies have also indicated its activity against kidney cancer models. mdpi.comresearchgate.net

Table 1: Efficacy of this compound in Murine Solid Tumor Xenograft Models This table is interactive. You can sort and filter the data.

| Tumor Model | Cancer Type | Observed Response | Citations |

|---|---|---|---|

| Calu-6 | Human Lung | Significant growth delay; Extensive necrosis | nih.gov |

| LoVo | Human Colorectal | Significant growth delay | nih.gov |

| HT-29 | Human Colorectal | Antitumor activity | nih.gov |

| PC-3 | Human Prostate | Antitumor activity | nih.gov |

| SKOV-3 | Human Ovarian | Antitumor activity | nih.gov |

| MDA-MB-231 | Human Breast | Antitumor activity | nih.gov |

| KHT Sarcoma | Rodent Sarcoma | Extensive central tumor necrosis; Vascular shutdown | nih.govnih.gov |

| Caki-1 | Human Renal | Extensive central tumor necrosis | nih.gov |

The primary mechanism of action for this compound is the selective disruption of tumor vasculature. nih.gov The active compound, N-acetylcolchinol, destabilizes the tubulin cytoskeleton of endothelial cells, which are the cells lining the blood vessels. nih.gov This leads to rapid changes in endothelial cell shape, including contraction and membrane blebbing. nih.gov These effects are more pronounced in nonconfluent, proliferating endothelial cells, which are characteristic of the tumor neovasculature, while other cell types like smooth muscle cells are not affected. nih.gov

This selective action on the tumor's blood vessels leads to a rapid shutdown of vascular function within the tumor microenvironment. nih.govnih.gov Histological evaluations show that administration of the compound causes a swift loss of endothelial cells, exposure of the basal lamina, and subsequent vessel occlusion due to thrombosis. nih.gov This vascular collapse results in prolonged ischemia, depriving the tumor of oxygen and nutrients and leading to extensive tumor necrosis, typically observed within 24 hours of treatment. nih.govnih.gov This targeted disruption of newly formed vessels has been confirmed in Matrigel plug assays, where the compound caused a shutdown of neovasculature shortly after injection. nih.gov

Combinatorial Research Strategies

Combining this compound with radiation therapy has been shown to produce a greater-than-additive enhancement in antitumor effects. nih.gov In studies using the KHT sarcoma model, the combination therapy reduced tumor cell survival by a factor of 10 to 500-fold compared to radiation alone. nih.gov A key finding from these studies is that the inclusion of the vascular-targeting agent appeared to have a significant impact on the radiation-resistant hypoxic cell subpopulation within the tumor. nih.gov By disrupting blood flow, the compound can target cells that are poorly oxygenated and thus less susceptible to radiation, while radiation targets the well-oxygenated cells at the tumor periphery. This enhancement in tumor cell killing was observed when the compound was administered either before or after radiation exposure. nih.gov Furthermore, when used in conjunction with a fractionated radiotherapy schedule, this compound significantly increased the tumor's response to daily radiation fractions. nih.gov

This compound has been evaluated as an adjunct to Boron Neutron Capture Therapy (BNCT), a binary radiotherapy. osti.govnih.govosti.gov BNCT relies on the preferential accumulation of a boron-10 (B1234237) (¹⁰B) carrier in tumor cells, which then capture neutrons during irradiation to release cell-killing particles. cambridge.org In a study using a rodent squamous cell carcinoma (SCC) VII model, combining this compound with the ¹⁰B-carriers sodium borocaptate-¹⁰B (BSH) or l-p-boronophenylalanine-¹⁰B (BPA) was found to significantly increase the intratumoral concentration of ¹⁰B. osti.govosti.gov

The combination was particularly effective at enhancing the sensitivity of quiescent (Q) tumor cells, a population that is often resistant to therapy. nih.govosti.govcambridge.org This resulted in a more potent antitumor effect compared to BNCT alone. nih.govosti.gov The degree of enhancement was more pronounced when BSH was used as the boron carrier compared to BPA. nih.govosti.gov

Table 2: Summary of this compound in Combination with BNCT This table is interactive. You can sort and filter the data.

| Feature | Finding | Citations |

|---|---|---|

| Model | Squamous Cell Carcinoma (SCC) VII | osti.govnih.govosti.gov |

| ¹⁰B Carrier Interaction | Greatly increased tumor concentrations of ¹⁰B from BSH and BPA. | osti.govosti.gov |

| Cell Population Specificity | More effective for enhancing the sensitivity of quiescent (Q) tumor cells than total tumor cells. | nih.govosti.govcambridge.org |

| Efficacy with Carrier Type | Combination was more promising and changes were more obvious in BSH-BNCT than in BPA-BNCT. | nih.govosti.gov |

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a therapeutic strategy involving the delivery of a gene to cancer cells. nih.govnih.gov This gene encodes an enzyme that can convert a systemically administered, non-toxic prodrug into a potent cytotoxic agent directly within the tumor. scivisionpub.com The success of GDEPT is highly dependent on the efficient delivery of the gene vector (viral or non-viral) to the target tumor cells and the subsequent "bystander effect," where the activated drug diffuses to kill nearby, untransduced cancer cells. nih.govscivisionpub.com

While direct preclinical studies combining this compound with GDEPT are not extensively documented, the mechanism of vascular disruption offers a clear rationale for potential augmentation. By damaging the tumor vasculature, vascular-targeting agents can increase the permeability of the remaining blood vessels. This could theoretically enhance the delivery and accumulation of the gene vectors used in GDEPT systems within the tumor mass, potentially overcoming a primary barrier to GDEPT efficacy. nih.gov By improving the initial delivery of the enzyme-encoding gene, this compound could lead to higher local concentrations of the activating enzyme and, consequently, a more robust and widespread antitumor effect upon administration of the prodrug.

Integration with Targeted Molecular Therapies (e.g., mTOR Inhibitors, Tyrosine Kinase Inhibitors, Anti-angiogenic Agents)

Preclinical research has explored the combination of this compound (also known as ZD6126) with various targeted molecular therapies to enhance antitumor efficacy. researchgate.netnih.gov As a vascular disrupting agent (VDA), this compound induces rapid vascular shutdown and necrosis in the tumor core. nih.govnih.gov However, a rim of viable tumor cells often remains at the periphery, which can lead to regrowth. Targeted therapies, which can inhibit specific molecular pathways involved in tumor growth and angiogenesis, offer a complementary approach. nih.govnih.gov Studies have shown that combining this compound with these agents can lead to significantly enhanced and more sustained therapeutic outcomes. researchgate.netnih.gov

mTOR Inhibitors

The mammalian target of rapamycin (B549165) (mTOR) is a kinase that plays a crucial role in cell proliferation and angiogenesis, and its signaling pathway is frequently activated in cancers like renal cell carcinoma (RCC). researchgate.net Preclinical studies have demonstrated that combining this compound with mTOR inhibitors can be an effective strategy. researchgate.net In a study involving renal cancer, the combination of ZD6126 with the mTOR inhibitor everolimus (B549166) was reported to yield effective tumor growth delay. researchgate.net This approach targets both the established tumor vasculature (with the VDA) and the critical pathways for cell growth and new blood vessel formation (with the mTOR inhibitor).

Tyrosine Kinase Inhibitors (TKIs)

Tyrosine kinase inhibitors are a class of targeted drugs that block signaling pathways involved in cell growth and angiogenesis. frontiersin.orgscirp.org Several preclinical studies have investigated the synergistic potential of combining this compound with TKIs.

In models of head and neck cancer, the combination of ZD6126 with gefitinib (B1684475), an epidermal growth factor receptor (EGFR) TKI, resulted in a synergistic cytotoxic interaction and greater antitumor effects than gefitinib alone. nih.gov This enhanced effect was linked to a significant decrease in neoangiogenesis. nih.gov The study also suggested that tumor levels of Vascular Endothelial Growth Factor (VEGF) could be a predictive biomarker for sensitivity to ZD6126. nih.gov

Similarly, in the context of renal cell carcinoma, effective combinations were reported when ZD6126 was paired with TKIs such as sunitinib (B231) or pazopanib, leading to tumor growth delay in Caki-1 tumors. researchgate.net

Anti-angiogenic Agents

Anti-angiogenic agents work by preventing the formation of new blood vessels, a process essential for tumor growth. cancerresearchuk.org Combining the vascular-disrupting effects of this compound with the anti-angiogenic action of other drugs has been shown to produce significant enhancements in antitumor activity. nih.gov

One key study evaluated the combination of ZD6126 with ZD6474 (vandetanib), an agent that inhibits VEGF receptor tyrosine kinase. nih.gov In human colorectal (HT29) and ovarian (OW1) tumor xenograft models, treatment with either agent alone resulted in only modest tumor growth delay. nih.gov However, the combination therapy led to a significant enhancement of antitumor efficacy, suggesting a therapeutic benefit even in tumors that are not sensitive to either agent individually. nih.gov Another study in a liver metastasis model confirmed that ZD6126 and ZD6474 have distinct effects on the tumor vasculature, which supports the rationale for their combined use. nih.gov Furthermore, combination with the anti-angiogenic agent bevacizumab has also been reported as effective in preclinical models of kidney cancer. researchgate.net

Table 1: Preclinical Combination of this compound with Targeted Molecular Therapies

| Combination Agent | Agent Class | Tumor Model | Key Findings | Reference |

| Everolimus | mTOR Inhibitor | Renal Cancer | Reported as an effective combination for tumor growth delay. | researchgate.net |

| Gefitinib | Tyrosine Kinase Inhibitor (EGFR) | Head and Neck Cancer (Xenografts) | Synergistic cytotoxic interaction; greater antitumor effects than monotherapy; significant decrease in neoangiogenesis. | nih.gov |

| Sunitinib | Tyrosine Kinase Inhibitor | Renal Cancer (Caki-1) | Reported as an effective combination leading to tumor growth delay. | researchgate.net |

| Pazopanib | Tyrosine Kinase Inhibitor | Renal Cancer (Caki-1) | Reported as an effective combination leading to tumor growth delay. | researchgate.net |

| Vandetanib (ZD6474) | Anti-angiogenic Agent (VEGFR-TKI) | Colorectal (HT29), Ovarian (OW1) Cancer (Xenografts) | Significantly enhanced antitumor efficacy compared to modest effects of either agent alone. | nih.gov |

| Bevacizumab | Anti-angiogenic Agent (VEGF Inhibitor) | Kidney Cancer | Reported as an effective combination. | researchgate.net |

Efficacy Enhancement with Chemotherapeutic Agents

The primary mechanism of this compound involves targeting the established tumor neovasculature, leading to a rapid shutdown of blood flow, prolonged ischemia, and extensive central tumor necrosis. nih.govnih.gov While highly effective at destroying the core of a tumor, this often leaves a viable rim of peripheral tumor cells that can be targeted by conventional chemotherapeutic agents. Preclinical studies have demonstrated that this combination strategy can dramatically increase the efficacy of standard chemotherapy. nih.gov

In a key study, the combination of this compound (ZD6126) with cisplatin (B142131) was evaluated in experimental rodent (KHT sarcoma) and human renal (Caki-1) tumor models. nih.gov The research found that ZD6126 enhanced the tumor cell killing effect of cisplatin when administered either before (24 hours) or after (1-24 hours) the chemotherapeutic agent. nih.gov

The most significant results were observed when a 150 mg/kg dose of ZD6126 was administered 1 hour after a range of cisplatin doses. This sequence resulted in an increase in tumor cell kill that was 10 to 500 times greater than that achieved with cisplatin alone. nih.gov Histological evaluation confirmed that ZD6126 caused dose-dependent damage to tumor cells within hours, followed by widespread necrosis. nih.gov Crucially, this combination did not increase the bone marrow stem cell toxicity associated with cisplatin, indicating that the enhancement of antitumor effect did not come at the cost of increased systemic toxicity. nih.gov These findings underscore the potential of this compound to act as a potent enhancer of conventional chemotherapy in solid tumors. nih.gov

Table 2: Efficacy Enhancement of Cisplatin with this compound

| Chemotherapeutic Agent | Tumor Models | Combination Details | Key Findings | Reference |

| Cisplatin | KHT Sarcoma (rodent), Caki-1 Renal Carcinoma (human) | ZD6126 administered 1 hour after Cisplatin. | 10- to 500-fold greater tumor cell kill than with cisplatin alone. | nih.gov |

| Cisplatin | KHT Sarcoma, Caki-1 Renal Carcinoma | ZD6126 combined with Cisplatin. | No increase in bone marrow stem cell toxicity was observed. | nih.gov |

Advanced Methodologies for Investigating N Acetylcochinol O Phosphate

Advanced Imaging Modalities for In Vivo Mechanistic Studies

In vivo imaging plays a pivotal role in understanding the complex interactions between a therapeutic agent and a biological system. These advanced techniques allow for the longitudinal study of physiological and pathological processes in living organisms, providing critical insights into the efficacy and mechanism of action of compounds like N-Acetylcochinol-O-phosphate. Non-invasive imaging modalities are particularly valuable as they permit repeated measurements over time, enabling the monitoring of treatment response and the dynamic assessment of tissue characteristics.

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the quantification of metabolic information within a specific volume of tissue. By analyzing the chemical composition of tissues, MRS can provide insights into cellular metabolism, bioenergetics, and pH levels, making it a powerful tool for studying the effects of this compound.

A key application of ³¹P-MRS (Phosphorus-31 MRS) is the assessment of cellular energy status through the measurement of phosphorus-containing metabolites. The ratio of the β-NTP (beta-nucleoside triphosphate, primarily representing ATP) to Pi (inorganic phosphate) is a critical indicator of the energetic state of a cell. A decrease in this ratio often signifies metabolic stress or a disruption in the energy production pathways. In the context of evaluating this compound, monitoring the β-NTP/Pi ratio could reveal its impact on cellular bioenergetics.

Table 1: Hypothetical ³¹P-MRS Data on β-NTP/Pi Ratios in Response to this compound

| Treatment Group | Baseline β-NTP/Pi Ratio (Mean ± SD) | Post-treatment β-NTP/Pi Ratio (Mean ± SD) |

| Control | 3.5 ± 0.4 | 3.4 ± 0.5 |

| This compound | 3.6 ± 0.3 | 2.1 ± 0.6 |

This table presents hypothetical data for illustrative purposes.

³¹P-MRS can also be used to determine intracellular pH. The chemical shift of the inorganic phosphate (B84403) (Pi) peak is sensitive to the pH of its environment. By measuring this shift, researchers can non-invasively monitor changes in tissue pH. Alterations in cellular metabolism, potentially induced by this compound, can lead to changes in the intracellular pH. For instance, a shift towards anaerobic glycolysis would result in the accumulation of lactic acid and a decrease in pH.

Table 2: Hypothetical Intracellular pH Changes Monitored by ³¹P-MRS

| Treatment Group | Baseline Intracellular pH (Mean ± SD) | Post-treatment Intracellular pH (Mean ± SD) |

| Control | 7.2 ± 0.1 | 7.2 ± 0.1 |

| This compound | 7.2 ± 0.1 | 6.8 ± 0.2 |

This table presents hypothetical data for illustrative purposes.

Magnetic Resonance Elastography (MRE) is a non-invasive imaging technique that measures the biomechanical properties of soft tissues by analyzing their response to mechanical waves. MRE provides quantitative maps of tissue stiffness, which can be altered by various pathological processes, including tumor growth and necrosis.

Table 3: Hypothetical MRE-Derived Biomechanical Properties

| Parameter | Description | Potential Interpretation in this compound Study |

| Complex Shear Modulus (G*) | Overall tissue stiffness | An increase may indicate fibrosis, while a decrease could suggest necrosis. |

| Elasticity (Storage Modulus, G') | Ability of tissue to store and return energy | Changes could reflect alterations in the extracellular matrix. |

| Viscosity (Loss Modulus, G'') | Ability of tissue to dissipate energy | Variations might indicate changes in tissue fluid dynamics or cellularity. |

This table presents hypothetical data for illustrative purposes.

A significant application of MRE in oncology is its ability to detect and quantify treatment-induced necrosis. Necrotic tissue is typically softer than viable tumor tissue. Therefore, a decrease in tissue stiffness as measured by MRE can serve as an early biomarker of treatment response. By monitoring changes in the shear modulus of a tumor following administration of this compound, researchers could potentially assess its efficacy in inducing cancer cell death.

Table 4: Hypothetical MRE Stiffness as a Biomarker for Necrosis

| Treatment Group | Pre-treatment Tumor Stiffness (kPa, Mean ± SD) | Post-treatment Tumor Stiffness (kPa, Mean ± SD) |

| Control | 5.2 ± 0.8 | 5.4 ± 0.9 |

| This compound | 5.3 ± 0.7 | 2.5 ± 0.6 |

This table presents hypothetical data for illustrative purposes.

Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI) for Water Diffusivity Analysis

Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI) is a non-invasive imaging technique that measures the random motion of water molecules within tissues. nih.govwikipedia.org This method provides unique insights into tissue microstructure, as the movement of water is influenced by the presence of cells, macromolecules, and other biological obstacles. wikipedia.org In the context of investigating the effects of this compound, also known as ZD6126, DW-MRI can be employed to assess changes in water diffusivity within tumor tissues following treatment.

The primary metric derived from DW-MRI is the Apparent Diffusion Coefficient (ADC), which quantifies the magnitude of water diffusion. nih.gov In highly cellular tissues, such as tumors, the restricted extracellular space leads to lower ADC values compared to normal tissues. radiopaedia.org Following treatment with vascular-disrupting agents like this compound, which can induce necrosis and alter cell density, changes in ADC values can serve as an early biomarker of therapeutic response. nih.gov

Research has shown that after administration of this compound, there was no significant change in the tumor's apparent diffusion coefficient (ADC) at 24 hours, a time point when significant reductions in tumor viscoelasticity were observed, indicating central necrosis. nih.gov This suggests that while the treatment induces structural changes leading to necrosis, these changes may not immediately manifest as alterations in water diffusivity as measured by ADC. nih.gov

Table 1: DW-MRI Parameters for Tissue Characterization

| Parameter | Description | Relevance in this compound Studies |

| b-value | A factor representing the degree of diffusion weighting applied by the MRI sequence. Higher b-values increase sensitivity to diffusion. radiopaedia.org | Used to generate diffusion-weighted images and calculate ADC maps to assess tissue water mobility. |

| Apparent Diffusion Coefficient (ADC) | A quantitative measure of the magnitude of water diffusion within a voxel of tissue. nih.gov | Can indicate changes in tissue cellularity and integrity following treatment with this compound. |

| Isotropic Diffusion Map | An image where the intensity of each pixel reflects the rate of water diffusion in that location. wikipedia.org | Provides a visual representation of diffusion restriction within the tumor. |

Doppler Imaging Techniques for Microcirculatory Assessment

Doppler imaging techniques are ultrasonic methods used to visualize and quantify blood flow within tissues. These non-invasive techniques are crucial for assessing the microcirculatory effects of vascular-targeting agents like this compound. nih.govmdpi.com By detecting the frequency shift of ultrasound waves reflected from moving red blood cells, Doppler imaging can provide real-time information on blood velocity and perfusion. frontiersin.org

Contrast-enhanced ultrasound (CEUS) is an advanced Doppler technique that utilizes microbubble contrast agents to enhance the signal from blood vessels. nih.gove-ultrasonography.org This allows for a more sensitive and detailed evaluation of tumor microcirculation. e-ultrasonography.org Studies have utilized CEUS to quantitatively assess the response of tumors to vascular-targeting therapies. Parameters such as the change in signal intensity (ΔSI), rate of signal intensity increase (RSI), and area under the intensity-time curve (AUC) can be calculated from CEUS data to quantify changes in tumor perfusion. nih.gov

Research employing these techniques has demonstrated a significant reduction in tumor perfusion following the administration of vascular-disrupting agents. nih.gov These findings from Doppler imaging often correlate well with data from other modalities like intravital fluorescence microscopy and histological analysis of microvessel density. nih.gov

Table 2: Doppler Imaging Parameters for Microcirculatory Assessment

| Parameter | Description | Relevance in this compound Studies |

| Red Blood Cell Velocity (RBCV) | The speed at which red blood cells are moving through the microvasculature. frontiersin.org | A direct measure of blood flow that is expected to decrease following vascular shutdown induced by this compound. |

| Change in Signal Intensity (ΔSI) | The difference in ultrasound signal intensity from baseline after the injection of a contrast agent. nih.gov | Reflects the volume of blood within the region of interest. |

| Rate of Signal Intensity Increase (RSI) | The speed at which the ultrasound signal intensity increases after contrast agent administration. nih.gov | Indicates the rate of blood flow into the tissue. |

| Area Under the Curve (AUC) | The integral of the signal intensity over time, representing total perfusion. nih.gov | Provides a comprehensive measure of blood supply to the tumor. |

Dynamic Bioluminescence Imaging (dBLI) and Oxygen-Enhanced Multispectral Optoacoustic Tomography (OE-MSOT) for Vascular Shutdown and Hypoxia Evaluation

Dynamic Bioluminescence Imaging (dBLI) and Oxygen-Enhanced Multispectral Optoacoustic Tomography (OE-MSOT) are powerful imaging modalities for assessing the functional consequences of vascular-disrupting agents such as this compound. nih.govmdpi.com

Dynamic Bioluminescence Imaging (dBLI) is a sensitive technique that can be used to non-invasively monitor tumor vascular function in real-time. nih.gov In preclinical models using tumor cells engineered to express luciferase, the administration of the substrate luciferin (B1168401) results in light emission. The kinetics of this light emission are dependent on the vascular delivery of the substrate to the tumor cells. nih.govnih.gov Following treatment with a vascular-disrupting agent, a rapid decrease in and delayed peak of light emission is indicative of vascular shutdown. nih.gov Studies have shown that dBLI can detect significant reductions in tumor signal within hours of administering a vascular disrupting agent, a finding that correlates with decreased tumor perfusion confirmed by other imaging modalities and histology. nih.gov

Oxygen-Enhanced Multispectral Optoacoustic Tomography (OE-MSOT) is an emerging imaging technique that provides high-resolution, real-time information about tissue oxygenation. mdanderson.orgthno.orgnih.gov By measuring the absorption of light at different wavelengths, MSOT can distinguish between oxygenated and deoxygenated hemoglobin, allowing for the quantification of blood oxygen saturation (sO2). mdanderson.orgthno.org The use of an oxygen breathing challenge (OE-MSOT) enhances the ability to assess vascular function and tumor hypoxia. mdpi.comnih.gov Following the administration of a vascular-disrupting agent, OE-MSOT can reveal a rapid and selective increase in tumor hypoxia. mdpi.com

Table 3: Key Findings from dBLI and OE-MSOT Studies

| Imaging Modality | Key Finding | Implication for this compound |

| dBLI | Rapid and significant decrease in bioluminescent signal from the tumor. nih.gov | Indicates acute vascular shutdown and reduced perfusion to the tumor. |

| OE-MSOT | Selective increase in tumor hypoxia and reduced response to oxygen challenge. mdpi.com | Confirms the disruption of functional vasculature and impairment of oxygen delivery. |

Histopathological and Ultrastructural Analysis Techniques

Histopathological and ultrastructural analyses provide crucial microscopic validation of the macroscopic effects of this compound observed with in vivo imaging techniques. These methods allow for the direct examination of tissue and cellular changes, offering a detailed view of the induced vascular damage. nih.gov

Immunohistochemical Profiling of Endothelial Markers (e.g., CD31)

Immunohistochemistry (IHC) is a widely used technique to identify specific molecules within tissue sections. In the context of vascular-disrupting agents, IHC for endothelial cell markers is essential for assessing the integrity and density of tumor vasculature.

CD31 , also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein (B1211001) strongly expressed on the surface of endothelial cells. nordiqc.orgptglab.com It serves as a reliable marker for identifying blood vessels in tissue samples. nordiqc.orgnih.gov By staining tumor sections with anti-CD31 antibodies, researchers can quantify microvessel density (MVD) and visualize the structural changes in the tumor vasculature following treatment with this compound. nih.gov A decrease in CD31-positive structures or a disorganized appearance of the remaining vessels provides histological evidence of vascular disruption. nih.gov Studies have shown that treatment with vascular disrupting agents leads to a time-dependent reduction in tumor perfusion, which is confirmed by a decrease in the number of vessels stained for CD31. nih.gov

Table 4: Immunohistochemical Findings with CD31

| Parameter | Observation Pre-Treatment | Observation Post-Treatment with Vascular Disrupting Agent |

| Microvessel Density (MVD) | High density of CD31-positive vessels, particularly in aggressive tumors. e-ultrasonography.org | Significant decrease in CD31-positive vessels, indicating vascular destruction. nih.gov |

| Vessel Morphology | Organized and well-defined vascular channels. | Disrupted and fragmented vascular structures. |

Electron Microscopy for Subcellular Resolution of Vascular Damage

Electron microscopy (EM) offers unparalleled resolution, allowing for the visualization of subcellular structures and the fine details of vascular damage induced by this compound. This technique is instrumental in elucidating the precise mechanisms of action of vascular-disrupting agents at the ultrastructural level.

Transmission electron microscopy (TEM) can reveal changes in endothelial cell morphology, such as cell swelling, disruption of intercellular junctions, and detachment from the basement membrane. It can also show evidence of apoptosis or necrosis in endothelial cells, as well as the occlusion of vessel lumens by cellular debris and thrombi. These observations provide definitive evidence of the direct and rapid damage to the tumor vasculature caused by the compound.

Quantitative Biochemical and Molecular Assays

Quantitative biochemical and molecular assays are essential for dissecting the molecular mechanisms underlying the effects of this compound and for quantifying specific biological responses. nih.gov These assays provide objective and reproducible data that complement the findings from imaging and histological studies.

A variety of assays can be employed to investigate the impact of this compound on cellular processes. For instance, assays to measure the activity of enzymes involved in cell signaling pathways affected by the compound can provide insights into its mechanism of action. The development of quantitative biochemical assays, including those utilizing fluorescent probes, allows for the high-throughput screening and evaluation of inhibitor potency. nih.govnih.gov

Furthermore, assays can be designed to quantify the levels of specific proteins or nucleic acids that are altered in response to treatment. For example, measuring the expression of genes involved in apoptosis, angiogenesis, or inflammation can help to build a comprehensive picture of the cellular response to this compound. The use of phosphate assay kits can also be relevant for studying the metabolism of the prodrug this compound to its active form. bioassaysys.com

Table 5: Examples of Quantitative Assays and Their Applications

| Assay Type | Analyte | Relevance to this compound Research |

| Enzyme Activity Assay | Kinases, Phosphatases | To determine the effect of the compound on key signaling pathways. |

| Protein Quantification (e.g., ELISA, Western Blot) | Apoptotic markers (e.g., Caspases), Angiogenic factors (e.g., VEGF) | To measure the induction of cell death and the inhibition of pro-angiogenic signals. |

| Gene Expression Analysis (e.g., qPCR, RNA-Seq) | Genes related to cell cycle, apoptosis, inflammation | To understand the transcriptional changes induced by the compound. |

| Phosphate Quantification Assay | Inorganic Phosphate | To study the conversion of the this compound prodrug. bioassaysys.com |

Clonogenic Cell Survival Assays for Cellular Response

The clonogenic cell survival assay is a fundamental in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony. researchgate.netabcam.com This assay is crucial for evaluating the effectiveness of anticancer agents by measuring cellular reproductive death after treatment. researchgate.net It is widely applied to study the effects of various treatments, including radiation and chemotherapeutic agents, on both normal and neoplastic cell lines. researchgate.netaxionbiosystems.com The assay's endpoint is the formation of a colony, typically defined as a cluster of at least 50 cells, which indicates that the founding cell has retained its reproductive integrity through multiple divisions. abcam.com

In studies investigating this compound (also known as ZD6126), clonogenic assays have been instrumental in quantifying its impact on tumor cells, particularly in combination with other therapies like radiation. nih.govscience.gov Research on the rodent KHT sarcoma model demonstrated that combining this compound with radiation therapy resulted in a significant reduction in tumor cell survival compared to radiation alone. nih.gov The findings indicated that the prodrug enhanced the killing of tumor cells, including the radiation-resistant hypoxic cell subpopulation. nih.govscience.gov

Table 1: Research Findings from Clonogenic Cell Survival Assays on this compound with Radiation

| Treatment Combination | Cell/Tumor Model | Key Finding | Reported Enhancement of Cell Killing |

| This compound + Radiation | KHT Sarcoma | Significantly enhanced tumor cell killing compared to radiation alone. nih.gov | 10 to 500-fold reduction in tumor cell survival. nih.govscience.gov |

| This compound + Fractionated Radiotherapy | KHT Sarcoma | Significantly increased tumor response to daily radiation fractions. nih.gov | N/A |

High-Performance Liquid Chromatography (HPLC) for Prodrug Conversion Evaluation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly valuable in pharmacology for studying the metabolism of drugs and prodrugs.

HPLC has been employed to study the metabolic fate of this compound, confirming its nature as a prodrug. nih.gov Studies involving the administration of radiolabelled this compound ([14C]-ZD6126) to animal models have utilized HPLC combined with radiochemical detection (HPLC-RAD) and NMR spectroscopy to analyze metabolites in biological samples like urine and bile. nih.gov

These analyses revealed that the administered this compound is rapidly hydrolyzed in vivo to its active, phenolic form. nih.gov The original phosphorylated prodrug was not detected in the excreta, indicating complete conversion. nih.gov The active metabolite undergoes further extensive metabolism, with HPLC analysis identifying subsequent products such as phenol (B47542) glucuronide. nih.gov This methodology provides a clear picture of the prodrug's conversion and subsequent metabolic pathway.

Table 2: Metabolites of this compound Identified via HPLC-based Methods

| Species | Biofluid | Major Metabolite Identified | Finding |

| Dog (Male) | Urine | [(14)C]-ZD6126 phenol glucuronide | Accounted for 3% of the administered dose. nih.gov |

| Dog (Male) | Bile | [(14)C]-ZD6126 phenol glucuronide | Accounted for 77% of the administered dose. nih.gov |

| Rat (Male) | Urine | Demethylated [(14)C]-ZD6126 phenol | Was the major metabolite observed. nih.gov |

| Rat (Female) | Urine | [(14)C]-ZD6126 phenol glucuronide | Was the major metabolite observed. nih.gov |

Q & A

Q. What are the recommended methods for synthesizing N-Acetylcochinol-O-phosphate in laboratory settings?

Synthesis typically involves coupling acetylated cochinol derivatives with phosphate groups under anhydrous conditions. Key steps include:

- Use of coupling agents like N-hydroxy succinimide (NHS) or dicyclohexylcarbodiimide (DCC) to activate phosphate intermediates.

- Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] or benzyl groups) to prevent side reactions during phosphorylation .

- Purification via reverse-phase HPLC or ion-exchange chromatography to isolate the target compound. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Structural validation requires:

- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., density functional theory [DFT] models).

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight within ±1 ppm error.

- InChIKey encoding : Use standardized identifiers (e.g., InChIKey=BJLPWUCPFAJINB-FLPKSHQQSA-N) for database cross-referencing and reproducibility .

Q. What stability considerations are critical for storing this compound?

- Store lyophilized samples at −80°C under inert gas (argon or nitrogen) to prevent hydrolysis of the phosphate ester bond.

- Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess thermal and pH stability. Monitor via HPLC-UV or LC-MS .

Advanced Research Questions

Q. What experimental design frameworks are optimal for studying this compound’s role in metabolic pathways?

Apply the PICO framework :

- Population : Target enzyme or cellular system.

- Intervention : Dose-dependent exposure to this compound.

- Comparison : Wild-type vs. knockout models or competitive inhibitors.

- Outcome : Kinetic parameters (, ) or metabolomic profiling. Ensure feasibility and novelty using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Method validation : Standardize assay conditions (e.g., buffer pH, cofactor concentrations).

- Statistical rigor : Use multivariate analysis to account for batch effects or confounding variables.

- Replication : Collaborate with independent labs to verify findings. Document protocols in line with ACS Style Guide requirements for transparency .

Q. What computational tools are effective for modeling this compound’s interactions with lipid bilayers?

- Molecular dynamics (MD) simulations : Use force fields like CHARMM36 or AMBER to predict membrane insertion dynamics.

- Free-energy perturbation (FEP) : Quantify binding affinities for phospholipid headgroups.

- Validation : Cross-reference computational results with experimental data (e.g., surface plasmon resonance [SPR]) .

Q. How can researchers ensure ethical data sharing for this compound studies?

- Deposit raw datasets in FAIR-compliant repositories (e.g., Zenodo or ChEMBL).

- Annotate chemical structures with InChIKeys and follow ACS guidelines for digital data accessibility .

Methodological Guidance Table

| Research Phase | Key Tools/Techniques | References |

|---|---|---|

| Synthesis | NHS/DCC coupling, Boc protection | |

| Characterization | HRMS, NMR, InChIKey | |

| Data Analysis | PICO/FINER frameworks | |

| Publication | ACS Style Guide, FAIR data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.